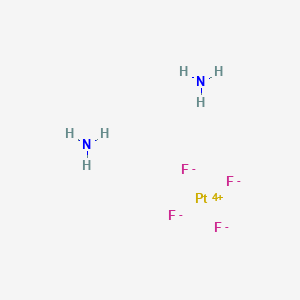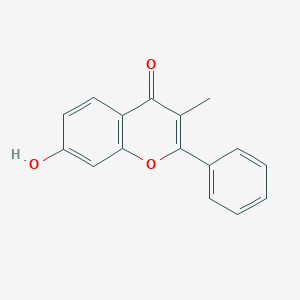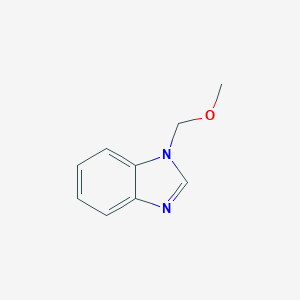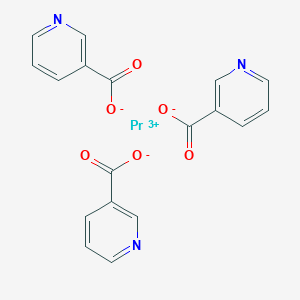
Trinicotinic acid praseodymium(III) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trinicotinic acid praseodymium(III) salt, also known as Pr(TNA)3, is a rare earth metal complex that has gained attention in recent years due to its potential applications in various fields. This compound is synthesized by reacting praseodymium nitrate with trinicotinic acid in the presence of a base.
Applications De Recherche Scientifique
Trinicotinic acid praseodymium(III) salt has been studied for its potential applications in various scientific fields. In the field of catalysis, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit high catalytic activity for various reactions, such as the oxidation of alcohols and the synthesis of esters. In the field of luminescence, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit strong red emission, making it a promising candidate for use in lighting and display technologies. Additionally, Trinicotinic acid praseodymium(III) salt(TNA)3 has been studied for its potential use in magnetic refrigeration and as a contrast agent in magnetic resonance imaging (MRI).
Mécanisme D'action
The mechanism of action of Trinicotinic acid praseodymium(III) salt is not fully understood. However, it is believed that the praseodymium ion in the complex plays a key role in its catalytic and luminescent properties. The trinicotinic acid ligand is thought to stabilize the praseodymium ion and enhance its reactivity.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Trinicotinic acid praseodymium(III) salt. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used as a therapeutic agent for diseases related to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Trinicotinic acid praseodymium(III) salt in lab experiments is its high catalytic activity, which can lead to faster reaction rates and higher yields. Additionally, the compound exhibits strong luminescence, making it useful for imaging applications. However, one limitation of using Trinicotinic acid praseodymium(III) salt(TNA)3 is its high cost and limited availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on Trinicotinic acid praseodymium(III) salt. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in catalysis, luminescence, and biomedical research. Finally, research on the toxicity and safety of Trinicotinic acid praseodymium(III) salt is needed to determine its suitability for use in various applications.
Méthodes De Synthèse
The synthesis of Trinicotinic acid praseodymium(III) salt involves the reaction of praseodymium nitrate with trinicotinic acid in the presence of a base. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is then purified by recrystallization. This method has been reported to yield high purity and high-quality crystals of Trinicotinic acid praseodymium(III) salt(TNA)3.
Propriétés
Numéro CAS |
16468-77-2 |
|---|---|
Nom du produit |
Trinicotinic acid praseodymium(III) salt |
Formule moléculaire |
C18H12N3O6Pr-3 |
Poids moléculaire |
507.2 g/mol |
Nom IUPAC |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
SMILES canonique |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
Synonymes |
Trinicotinic acid praseodymium(III) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



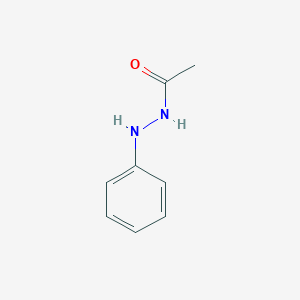
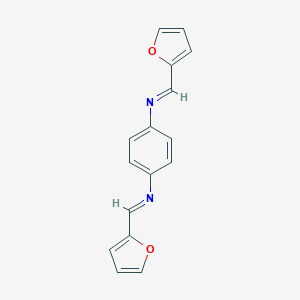
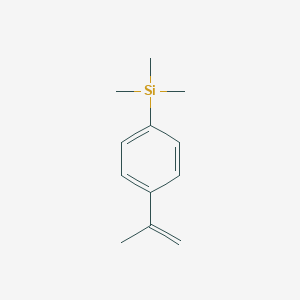
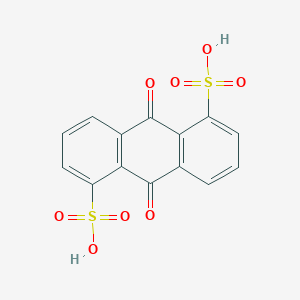
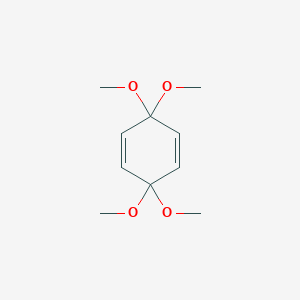
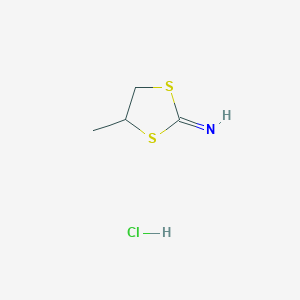
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
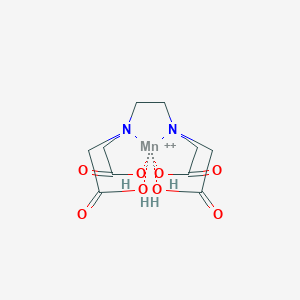
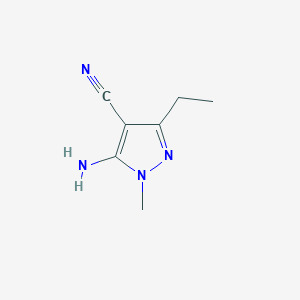
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
